molecular formula C15H10FNO3 B6376959 2-Cyano-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% CAS No. 1261964-98-0

2-Cyano-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95%

Cat. No. B6376959
CAS RN: 1261964-98-0
M. Wt: 271.24 g/mol
InChI Key: QEJBXMOVDIGFQW-UHFFFAOYSA-N
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Description

2-Cyano-5-(4-fluoro-3-methoxycarbonylphenyl)phenol (95%) is an organic compound that has been used in a variety of scientific research applications. This compound has been studied for its potential to act as an inhibitor of certain enzymes, as well as its biochemical and physiological effects.

Scientific Research Applications

2-Cyano-5-(4-fluoro-3-methoxycarbonylphenyl)phenol (95%) has been used in scientific research applications, particularly in the study of enzyme inhibition. This compound has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been studied for its potential to inhibit the enzyme cyclooxygenase-2, which is involved in inflammation and pain.

Mechanism of Action

2-Cyano-5-(4-fluoro-3-methoxycarbonylphenyl)phenol (95%) is thought to act as an inhibitor of certain enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the reaction it normally would, thus inhibiting its activity.
Biochemical and Physiological Effects
2-Cyano-5-(4-fluoro-3-methoxycarbonylphenyl)phenol (95%) has been studied for its potential to have biochemical and physiological effects. It has been suggested that this compound may have anti-inflammatory and analgesic effects, due to its ability to inhibit the enzyme cyclooxygenase-2. It has also been studied for its potential to have anti-cholinesterase effects, due to its ability to inhibit the enzyme acetylcholinesterase.

Advantages and Limitations for Lab Experiments

2-Cyano-5-(4-fluoro-3-methoxycarbonylphenyl)phenol (95%) has several advantages for use in lab experiments. It is easy to synthesize and purify, and it is relatively stable. It is also relatively inexpensive, making it a cost-effective option for research. However, it is important to note that the compound can be toxic in high concentrations, and should be handled with caution.

Future Directions

There are several potential future directions for research on 2-Cyano-5-(4-fluoro-3-methoxycarbonylphenyl)phenol (95%). One potential direction is to further study the biochemical and physiological effects of this compound, and to investigate its potential therapeutic applications. Another potential direction is to study its potential to inhibit other enzymes, as well as its potential to interact with other compounds. Additionally, further research could be done to investigate the structure-activity relationship of this compound, as well as its potential for use in drug design.
Conclusion
In conclusion, 2-Cyano-5-(4-fluoro-3-methoxycarbonylphenyl)phenol (95%) is an organic compound that has been studied for its potential to act as an inhibitor of certain enzymes, as well as its biochemical and physiological effects. It has been used in a variety of scientific research applications, and has several advantages for use in lab experiments. There are several potential future directions for research on this compound, including further study of its biochemical and physiological effects, as well as its potential to inhibit other enzymes and interact with other compounds.

Synthesis Methods

2-Cyano-5-(4-fluoro-3-methoxycarbonylphenyl)phenol (95%) can be synthesized through a reaction between 4-fluoro-3-methoxycarbonylbenzaldehyde and hydrocyanic acid. This reaction occurs in the presence of a base catalyst, such as potassium hydroxide. The product is then purified by recrystallization.

properties

IUPAC Name

methyl 5-(4-cyano-3-hydroxyphenyl)-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c1-20-15(19)12-6-9(4-5-13(12)16)10-2-3-11(8-17)14(18)7-10/h2-7,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJBXMOVDIGFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)C#N)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684938
Record name Methyl 4'-cyano-4-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-(4-fluoro-3-methoxycarbonylphenyl)phenol

CAS RN

1261964-98-0
Record name Methyl 4'-cyano-4-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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